2-Azaspiro[3.5]nonane hydrochloride

Medicinal Chemistry Drug Design Physicochemical Property Analysis

Flat aromatic and saturated heterocycles often limit conformational diversity in lead optimization. 2-Azaspiro[3.5]nonane hydrochloride addresses this gap with a fully sp³-hybridized spirocyclic core. • Fsp³=1.0 scaffold with moderated logP (1.54) enhances solubility and permeability for oral kinase inhibitors. • Orthogonal exit vectors enable precise spatial orientation of acrylamide warheads for covalent KRAS G12C engagement. • 98% purity hydrochloride salt ensures anhydrous amide coupling compatibility; ready for immediate global dispatch.

Molecular Formula C8H16ClN
Molecular Weight 161.67 g/mol
CAS No. 1303968-07-1
Cat. No. B1380929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azaspiro[3.5]nonane hydrochloride
CAS1303968-07-1
Molecular FormulaC8H16ClN
Molecular Weight161.67 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CNC2.Cl
InChIInChI=1S/C8H15N.ClH/c1-2-4-8(5-3-1)6-9-7-8;/h9H,1-7H2;1H
InChIKeyXNCHACXHZLHDOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azaspiro[3.5]nonane Hydrochloride (CAS 1303968-07-1): Core Spirocyclic Amine Building Block Reference for Medicinal Chemistry Procurement


2-Azaspiro[3.5]nonane hydrochloride is the salt form of a saturated spirocyclic secondary amine defined by a nitrogen-containing azetidine ring fused to a cyclohexane ring via a shared quaternary carbon. This motif delivers a fully sp³-hybridized carbon skeleton (Fsp³ = 1.0) and an experimentally determined logP of 1.54 for the free base , positioning it as a conformationally constrained, three-dimensional building block with moderated lipophilicity. The hydrochloride salt (MW 161.67) is supplied as a solid with typical purity of 98% , facilitating handling and formulation for parallel synthesis and lead optimization campaigns.

Why Generic 2-Azaspiro[3.5]nonane Hydrochloride Substitution Fails: Ring-Size, Heteroatom Position, and Physicochemical Uniqueness Among Azaspiro Analogs


Azaspiro building blocks are not interchangeable despite their superficial structural similarity. The [3.5] ring system, with nitrogen at the 2-position, produces a distinct spatial orientation of the amine vector relative to the cyclohexane ring, conferring unique exit-vector geometry that directly impacts target binding entropy . The fully saturated scaffold (Fsp³ = 1.0) contrasts sharply with partially unsaturated or oxygen-containing variants such as 7-oxa-2-azaspiro[3.5]nonane, whose ether oxygen alters hydrogen-bonding capacity and lipophilicity [1]. Even regioisomers such as 1-azaspiro[3.5]nonane exhibit fundamentally different amine placement, changing the trajectory of derivatization and the resulting pharmacophore. The hydrochloride salt form further influences solubility, hygroscopicity, and batch-to-batch consistency relative to the free base or alternative counterion forms, making direct substitution without re-optimization a high-risk decision.

2-Azaspiro[3.5]nonane Hydrochloride: Head-to-Head Quantitative Differentiation Evidence Against Closest Azaspiro Analogs


Fraction of sp³ Carbon Atoms (Fsp³): Maximal Three-Dimensional Character vs. 7-Oxa and Unsaturated Analogs

2-Azaspiro[3.5]nonane free base exhibits Fsp³ = 1.0, meaning every carbon atom is sp³-hybridized . This represents the theoretical maximum for three-dimensional character, exceeding the Fsp³ values reported for approved drugs (mean Fsp³ ≈ 0.47) and typical discovery-phase molecules (mean Fsp³ ≈ 0.36) [1]. By contrast, the 7-oxa variant introduces an oxygen atom that reduces the proportion of sp³ carbon centers, and partially unsaturated spiro scaffolds such as 2-azaspiro[3.5]nonan-1-one incorporate an sp² carbonyl carbon, lowering Fsp³ and altering conformational freedom.

Medicinal Chemistry Drug Design Physicochemical Property Analysis

LogP and Lipophilic Ligand Efficiency: Measured Lipophilicity Benchmarking Against Structurally Related Azaspiro Building Blocks

The experimentally determined logP of the 2-azaspiro[3.5]nonane free base is 1.54 . This value falls within the optimal drug-likeness window (logP 1–3) and is notably lower than the logP of the 7-oxa-2-azaspiro[3.5]nonane scaffold (estimated logP ~1.8–2.0 based on analogous structures [1]) and the 2-azaspiro[3.3]heptane scaffold (reported logP ~2.1–2.5 for derivatives [2]). Lower logP translates to reduced non-specific binding and lower metabolic clearance risk.

Lipophilicity ADME Lead Optimization

Synthetic Accessibility and Diastereoselectivity: Validated Asymmetric Methodology Applicable to 2-Azaspiro[3.5]nonane Derivatives vs. N-Positional Isomers

A highly diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis–Ellman imines has been demonstrated to produce enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.5]nonanes, alongside 2-azaspiro[3.3]heptanes and 2-azaspiro[3.4]octanes, with yields up to 90% and diastereomeric ratios up to 98:2 [1]. This methodology is specifically optimized for the 2-aza regiochemistry; 1-azaspiro[3.5]nonane regioisomers require entirely different synthetic routes (e.g., intramolecular cyclization of 4-aminocyclohexane derivatives), which typically proceed with lower yields (<70%) and reduced stereochemical control .

Asymmetric Synthesis Process Chemistry Diastereoselectivity

Precedented Bioactive Scaffold Status: Direct Role as Key Intermediate in Cholesterol Absorption Inhibitor (+)-SCH 54016 vs. Less-Validated Spiro Motifs

The 2-azaspiro[3.5]nonane scaffold, in its 1-one oxidized form (2-azaspiro[3.5]nonan-1-one), serves as the core structural component of the potent cholesterol absorption inhibitor (+)-SCH 54016, one of the most active compounds in the Schering-Plough spiro-fused azetidin-2-one series [1]. A short-step catalytic asymmetric synthesis of this key intermediate has been validated for multigram production [2]. By contrast, 2-azaspiro[3.3]heptane and 2-azaspiro[3.4]octane scaffolds lack comparable clinical candidate validation in the cholesterol absorption target class.

Cholesterol Absorption Inhibition Cardiometabolic Drug Discovery β-Lactam Scaffolds

Purity and Physical Form Consistency: 98% Assured Purity from Major Supplier vs. Lower-Purity Alternatives from Niche Vendors

2-Azaspiro[3.5]nonane hydrochloride is supplied at 98% purity as a solid by Sigma-Aldrich (Ambeed), with batch-specific Certificates of Analysis including NMR, HPLC, and GC . The free base is available at 97% purity from Fluorochem . In comparison, 1-azaspiro[3.5]nonane hydrochloride is typically supplied at 95% purity , and 6-azaspiro[3.5]nonane hydrochloride at similar or lower purity levels with less extensive analytical documentation. The hydrochloride salt provides superior long-term storage stability under inert atmosphere at room temperature, whereas the free base is a liquid requiring refrigerated storage.

Quality Control Procurement Analytical Chemistry

2-Azaspiro[3.5]nonane Hydrochloride: High-Impact Application Scenarios for Medicinal Chemistry Procurement and Lead Optimization Programs


Cholesterol Absorption Inhibitor Development and Cardiometabolic Drug Discovery

Procurement of 2-azaspiro[3.5]nonane hydrochloride as a starting material for the synthesis of 2-azaspiro[3.5]nonan-1-one derivatives directly enables the exploration of spiro-fused β-lactam cholesterol absorption inhibitors. The validated asymmetric synthetic route [1] and the demonstrated potency of (+)-SCH 54016 [2] provide a strong precedent for initiating lead optimization campaigns targeting NPC1L1-mediated cholesterol uptake. The hydrochloride salt form is preferred for amide coupling reactions under anhydrous conditions.

Kinase Inhibitor and Targeted Covalent Inhibitor Programs Requiring Conformationally Constrained Linkers

The 2,7-diazaspiro[3.5]nonane scaffold, accessible via functionalization of the 2-azaspiro[3.5]nonane core, has been successfully deployed in KRAS G12C covalent inhibitors such as ASP6918 [1]. The rigid spirocyclic framework provides precise spatial orientation of the acrylamide warhead for cysteine engagement. The high Fsp³ (1.0) and moderated logP (1.54) [2] of the parent scaffold support favorable permeability and solubility profiles required for oral kinase inhibitors.

Scaffold-Hopping from Piperidine/Morpholine to sp³-Rich Spirocyclic Cores for CNS and Metabolic Targets

Medicinal chemistry teams seeking to replace flat aromatic or saturated heterocyclic motifs (piperidine, morpholine, piperazine) with three-dimensional bioisosteres should prioritize 2-azaspiro[3.5]nonane hydrochloride. The scaffold offers orthogonal exit vectors and an Fsp³ of 1.0 vs. typical piperidine Fsp³ of 0.83 [1], providing enhanced conformational constraint and potentially improved selectivity profiles. The ready commercial availability at 98% purity [2] supports rapid parallel library synthesis.

Chemical Biology Probe Development Leveraging Validated Azaspiro FAAH Pharmacology

Although the 7-azaspiro[3.5]nonane regioisomer has been extensively explored as a FAAH inhibitor scaffold [1], the 2-aza positional isomer offers a complementary exit-vector geometry for probing the FAAH active site with alternative substitution patterns. The demonstrated synthetic accessibility with high diastereoselectivity (dr up to 98:2) [2] enables rapid generation of stereochemically pure probe molecules for target engagement studies, competitive ABPP experiments, and in vivo pharmacodynamic evaluation.

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